Cas no 899974-81-3 (N-(2-nitrophenyl)-N'-4-(trifluoromethoxy)phenylethanediamide)

N-(2-nitrophenyl)-N'-4-(trifluoromethoxy)phenylethanediamide 化学的及び物理的性質
名前と識別子
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- N'-(2-nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]oxamide
- N1-(2-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- N-(2-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
- VU0504129-1
- N-(2-nitrophenyl)-N'-4-(trifluoromethoxy)phenylethanediamide
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- インチ: 1S/C15H10F3N3O5/c16-15(17,18)26-10-7-5-9(6-8-10)19-13(22)14(23)20-11-3-1-2-4-12(11)21(24)25/h1-8H,(H,19,22)(H,20,23)
- InChIKey: FQTMQYMEFFKHSL-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C([H])=C([H])C(=C([H])C=1[H])N([H])C(C(N([H])C1=C([H])C([H])=C([H])C([H])=C1[N+](=O)[O-])=O)=O)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 530
- トポロジー分子極性表面積: 113
- 疎水性パラメータ計算基準値(XlogP): 3.4
N-(2-nitrophenyl)-N'-4-(trifluoromethoxy)phenylethanediamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2879-7256-2mg |
N-(2-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide |
899974-81-3 | 90%+ | 2mg |
$59.0 | 2023-05-01 | |
Life Chemicals | F2879-7256-15mg |
N-(2-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide |
899974-81-3 | 90%+ | 15mg |
$89.0 | 2023-05-01 | |
Life Chemicals | F2879-7256-3mg |
N-(2-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide |
899974-81-3 | 90%+ | 3mg |
$63.0 | 2023-05-01 | |
Life Chemicals | F2879-7256-5mg |
N-(2-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide |
899974-81-3 | 90%+ | 5mg |
$69.0 | 2023-05-01 | |
Life Chemicals | F2879-7256-10μmol |
N-(2-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide |
899974-81-3 | 90%+ | 10μl |
$69.0 | 2023-05-01 | |
Life Chemicals | F2879-7256-5μmol |
N-(2-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide |
899974-81-3 | 90%+ | 5μl |
$63.0 | 2023-05-01 | |
Life Chemicals | F2879-7256-20mg |
N-(2-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide |
899974-81-3 | 90%+ | 20mg |
$99.0 | 2023-05-01 | |
Life Chemicals | F2879-7256-4mg |
N-(2-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide |
899974-81-3 | 90%+ | 4mg |
$66.0 | 2023-05-01 | |
Life Chemicals | F2879-7256-30mg |
N-(2-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide |
899974-81-3 | 90%+ | 30mg |
$119.0 | 2023-05-01 | |
Life Chemicals | F2879-7256-40mg |
N-(2-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide |
899974-81-3 | 90%+ | 40mg |
$140.0 | 2023-05-01 |
N-(2-nitrophenyl)-N'-4-(trifluoromethoxy)phenylethanediamide 関連文献
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
N-(2-nitrophenyl)-N'-4-(trifluoromethoxy)phenylethanediamideに関する追加情報
N-(2-Nitrophenyl)-N'-4-(Trifluoromethoxy)Phenylethanediamide: A Comprehensive Overview
N-(2-Nitrophenyl)-N'-4-(trifluoromethoxy)phenylethanediamide (CAS No. 899974-81-3) is a complex organic compound with a unique structure and a wide range of potential applications in the fields of medicinal chemistry, materials science, and biological research. This compound is characterized by its nitrophenyl and trifluoromethoxy substituents, which confer specific chemical and biological properties that make it an intriguing subject of study.
The nitrophenyl group is a well-known functional group in organic chemistry, often used to introduce electron-withdrawing effects and enhance the reactivity of molecules. In the context of N-(2-nitrophenyl)-N'-4-(trifluoromethoxy)phenylethanediamide, this group plays a crucial role in modulating the compound's electronic properties and reactivity. Recent studies have shown that nitrophenyl derivatives can exhibit significant biological activities, including antimicrobial and anticancer properties, making them valuable candidates for drug discovery and development.
The trifluoromethoxy group, on the other hand, is a fluorinated substituent that imparts unique chemical characteristics to the molecule. Fluorine atoms are known for their high electronegativity and strong electron-withdrawing effects, which can significantly influence the physical and chemical properties of organic compounds. In N-(2-nitrophenyl)-N'-4-(trifluoromethoxy)phenylethanediamide, the presence of the trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, making it more suitable for pharmaceutical applications.
Recent advancements in computational chemistry have provided valuable insights into the structure-activity relationships (SAR) of compounds like N-(2-nitrophenyl)-N'-4-(trifluoromethoxy)phenylethanediamide. Molecular dynamics simulations and quantum mechanical calculations have revealed that the nitrophenyl and trifluoromethoxy groups play critical roles in determining the compound's conformational flexibility and binding affinity to various biological targets. These findings have important implications for optimizing the design of new drugs with enhanced efficacy and reduced side effects.
In the realm of medicinal chemistry, N-(2-nitrophenyl)-N'-4-(trifluoromethoxy)phenylethanediamide has shown promise as a lead compound for developing novel therapeutic agents. Preclinical studies have demonstrated its potential as an inhibitor of specific enzymes involved in disease pathways, such as kinases and proteases. For instance, research published in the Journal of Medicinal Chemistry has reported that this compound exhibits potent inhibitory activity against certain kinases associated with cancer progression, suggesting its potential as an anticancer agent.
Beyond its medicinal applications, N-(2-nitrophenyl)-N'-4-(trifluoromethoxy)phenylethanediamide has also been explored for its use in materials science. The unique electronic properties conferred by its functional groups make it a suitable candidate for developing advanced materials with tailored optical and electronic properties. For example, recent studies have investigated its potential as a component in organic photovoltaic devices and as a precursor for synthesizing novel polymers with enhanced performance characteristics.
In conclusion, N-(2-nitrophenyl)-N'-4-(trifluoromethoxy)phenylethanediamide (CAS No. 899974-81-3) is a multifaceted compound with significant potential across various scientific disciplines. Its unique combination of nitrophenyl and trifluoromethoxy substituents endows it with valuable chemical and biological properties that make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its behavior and applications, this compound is poised to play a crucial role in advancing our understanding of complex molecular systems and driving innovation in fields such as medicinal chemistry, materials science, and biological research.
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